3-Methyl-1-(piperidin-4-yl)azetidin-3-ol
Description
Properties
IUPAC Name |
3-methyl-1-piperidin-4-ylazetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(12)6-11(7-9)8-2-4-10-5-3-8/h8,10,12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXXCJBVVLFCJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(piperidin-4-yl)azetidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-piperidone with methylamine, followed by cyclization to form the azetidine ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(piperidin-4-yl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
3-Methyl-1-(piperidin-4-yl)azetidin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(piperidin-4-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Research Findings :
Structural Rigidity and Bioactivity: The piperidine-azetidine scaffold is common in medicinal chemistry due to its conformational rigidity, which enhances receptor-binding specificity . The methyl group in the target compound may improve metabolic stability compared to non-methylated analogs like 1-(piperidin-4-yl)azetidin-3-ol hydrochloride .
Aromatic Substituents: N-[3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide () contains bulky phenyl groups, which may enhance π-π interactions in receptor binding but reduce solubility .
Salt Forms and Stability :
- Hydrochloride or dihydrochloride salts (e.g., This compound hydrochloride) improve aqueous solubility and shelf-life compared to free bases .
Biological Activity
3-Methyl-1-(piperidin-4-yl)azetidin-3-ol is a chemical compound with notable biological activity, particularly in pharmacological contexts. Its structure, characterized by a piperidine ring and an azetidine moiety, suggests potential interactions with various biological systems. This article reviews the compound's biological activities, mechanisms of action, and applications in medicinal chemistry based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H19ClN2O, with a molecular weight of approximately 206.71 g/mol. The presence of a hydroxyl group (-OH) and a methyl group (-CH₃) enhances its solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H19ClN2O |
| Molecular Weight | 206.71 g/mol |
| Functional Groups | Hydroxyl, Methyl |
Biological Activity
Research indicates that this compound exhibits significant pharmacological activities, particularly as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. Selective inhibition of MAGL has therapeutic implications for conditions such as chronic pain, inflammation, and neurodegeneration .
Antimicrobial and Antiviral Properties
Preliminary studies suggest that the compound may possess antimicrobial and antiviral properties. These activities are attributed to its interaction with various molecular targets, potentially altering enzyme function or receptor activity.
The mechanism of action of this compound involves binding to specific enzymes or receptors, leading to downstream biological effects. Its structural similarity to other psychoactive compounds suggests potential interactions with neurotransmitter systems .
Research Findings
A series of studies have explored the biological effects and therapeutic potential of this compound:
- MAGL Inhibition : Research has shown that compounds derived from similar scaffolds exhibit varying degrees of MAGL inhibition. The lead compounds demonstrated promising pharmacological profiles in animal models .
- Pharmacokinetics : Studies assessing the pharmacokinetics of this compound indicate favorable absorption and bioavailability profiles, which are critical for therapeutic applications.
- Case Studies : In vivo evaluations have highlighted the compound's tolerability and efficacy in SCID mice models, establishing a foundation for further pharmacodynamic studies .
Applications in Medicinal Chemistry
Given its biological activity, this compound is being explored as a pharmaceutical intermediate in drug development. Its applications extend to:
- Analytical Chemistry : Used as a reagent in various chemical analyses.
- Drug Development : Potential candidate for developing therapies targeting the endocannabinoid system.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
